![molecular formula C7H12O4 B14406359 4-{[(Propan-2-yl)oxy]methyl}-1,3-dioxolan-2-one CAS No. 84137-71-3](/img/structure/B14406359.png)
4-{[(Propan-2-yl)oxy]methyl}-1,3-dioxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(Propan-2-yl)oxy]methyl}-1,3-dioxolan-2-one is a cyclic carbonate compound. It is a derivative of 1,3-dioxolan-2-one, which is known for its applications in various chemical processes. The compound’s structure includes a dioxolane ring with an isopropyl group attached via an oxygen atom, making it a unique and versatile molecule in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Propan-2-yl)oxy]methyl}-1,3-dioxolan-2-one can be achieved through several methods:
Williamson Ether Synthesis: This method involves the reaction of 4-(hydroxymethyl)-1,3-dioxolan-2-one with isopropyl bromide in the presence of a base such as sodium hydride.
Transesterification: This method involves the reaction of a cyclic carbonate with an alcohol under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the Williamson ether synthesis method due to its efficiency and high yield. The reaction is carried out in a controlled environment to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-{[(Propan-2-yl)oxy]methyl}-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The isopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4-{[(Propan-2-yl)oxy]methyl}-1,3-dioxolan-2-one has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Mecanismo De Acción
The mechanism of action of 4-{[(Propan-2-yl)oxy]methyl}-1,3-dioxolan-2-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable intermediates that facilitate the formation of desired products in chemical reactions. The pathways involved include nucleophilic substitution and addition reactions.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxolan-2-one: The parent compound, which lacks the isopropyl group.
4-Methyl-1,3-dioxolan-2-one: A similar compound with a methyl group instead of an isopropyl group.
2,2-Dimethyl-1,3-dioxolane-4-methanol: Another derivative with different substituents.
Uniqueness
4-{[(Propan-2-yl)oxy]methyl}-1,3-dioxolan-2-one is unique due to the presence of the isopropyl group, which imparts distinct chemical and physical properties. This makes it more versatile in various applications compared to its similar compounds.
Propiedades
Número CAS |
84137-71-3 |
|---|---|
Fórmula molecular |
C7H12O4 |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
4-(propan-2-yloxymethyl)-1,3-dioxolan-2-one |
InChI |
InChI=1S/C7H12O4/c1-5(2)9-3-6-4-10-7(8)11-6/h5-6H,3-4H2,1-2H3 |
Clave InChI |
DSDOZMLOSAHLDU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OCC1COC(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


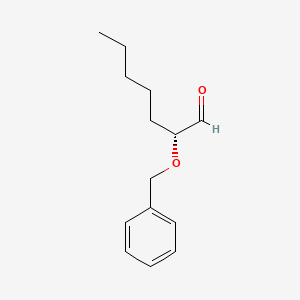
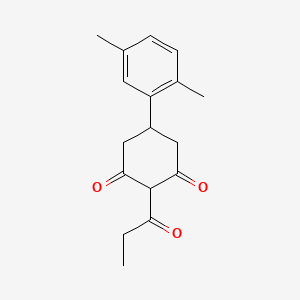



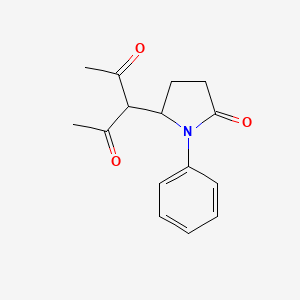
![N-Methyl-5-[3-(2-methylphenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14406312.png)
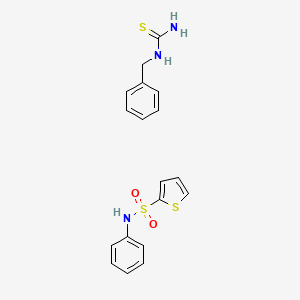
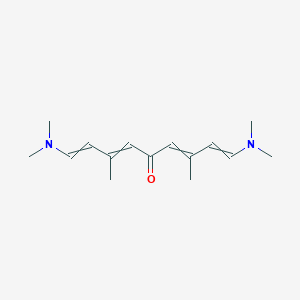
![3-acetyl-1-(acetyloxy)-4-[(2E)-but-2-en-1-yl]naphthalen-2-yl acetate](/img/structure/B14406335.png)
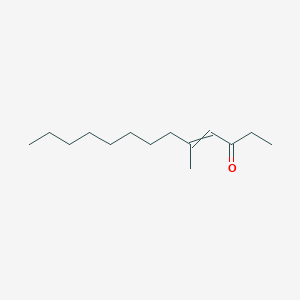
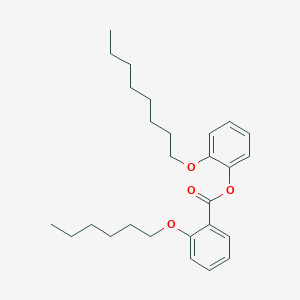
![2,5-Bis[(prop-2-yn-1-yl)oxy]benzene-1,4-dicarboxylic acid](/img/structure/B14406364.png)
![5,11-bis(4-bromophenyl)-8-phenyl-2,5,11-triazatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-4,12-dione](/img/structure/B14406369.png)
